![molecular formula C11H11BrN4OS B1418077 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide CAS No. 1199215-70-7](/img/structure/B1418077.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Overview
Description
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide” is a derivative of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compound is synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide and various suitable aldehydes using both conventional and microwave methods .Molecular Structure Analysis
The molecular structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has been evaluated in vitro for their urease inhibitor activities . The urease inhibitory activity of the compound is high, with an IC50 of 2.85–5.83 µM, compared to thiourea and hydroxyurea as standard inhibitors with an IC50 of 22.00 and 100.00 µM, respectively .Physical And Chemical Properties Analysis
The compound has a melting point of 188–190°C .Scientific Research Applications
Antioxidant Properties
Thiadiazole derivatives have been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases .
Anticancer Activity
These compounds have shown promise in anticancer research, with certain derivatives exhibiting significant in vitro anticancer activity .
Cytotoxic Effects
Research has been conducted to evaluate the cytotoxic effects of thiadiazole derivatives on various cancer cell lines, providing insights into their therapeutic potential .
Urease Inhibitory Activity
Thiadiazole compounds have been designed and synthesized to act as urease inhibitors, which can be beneficial in treating infections caused by urease-producing bacteria .
Corrosion Inhibition
Some thiadiazole derivatives are used as corrosion inhibitors in industrial applications, protecting metals from corrosive environments .
Charge Transfer Complexes
These compounds can form charge transfer complexes with various acceptors, which may have implications in electronic and photonic devices .
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially lead to a decrease in the pH level, affecting the survival of Helicobacter pylori .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUWPXFDYSIXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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